molecular formula C15H11BrN4O2 B2521097 1-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea CAS No. 1334374-62-7

1-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea

Cat. No. B2521097
CAS RN: 1334374-62-7
M. Wt: 359.183
InChI Key: CYRWZJCEJNCOSB-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . Oxadiazole derivatives are known for their diverse pharmacological effects .


Synthesis Analysis

While specific synthesis information for this compound was not found, oxadiazole derivatives are often synthesized using various techniques . For example, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as X-ray diffraction . These techniques allow for the determination of the crystal structure and the arrangement of atoms within the molecule.


Chemical Reactions Analysis

Again, while specific chemical reactions involving this compound were not found, similar compounds have been studied for their antiviral and other biological activities.

Scientific Research Applications

Antimicrobial and Hemolytic Activities

One study involved the synthesis of a series of compounds related to 1-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea, which were evaluated for their antimicrobial and hemolytic activities. These compounds displayed varying degrees of activity against selected microbial species, with some showing promising results comparable to reference standards. Notably, certain derivatives demonstrated potent antimicrobial properties with minimal cytotoxicity, indicating their potential as safer antimicrobial agents (Gul et al., 2017).

Insecticidal Properties

Research into anthranilic diamides analogs containing 1,3,4-oxadiazole rings revealed their insecticidal efficacy against the diamondback moth (Plutella xylostella), a common agricultural pest. The study showed that specific derivatives had high insecticidal activity at low concentrations, highlighting the potential of these compounds for developing new insecticides (Qi et al., 2014).

Applications in Optoelectronics

Oxadiazole derivatives have been studied for their applications in optoelectronic devices. For instance, new oxadiazole derivatives were synthesized and characterized for their thermal, optical, and electrochemical properties, demonstrating their potential as electron-transporting or hole-blocking materials in organic optoelectronic devices due to their good thermal stabilities and low orbital energy levels (Liu et al., 2007).

Organic Light-Emitting Diodes (OLEDs)

Another study focused on the synthesis of m-terphenyl oxadiazole derivatives, which exhibited high electron mobilities, making them suitable as electron transporters and hole/exciton blockers for blue, green, and red phosphorescent OLEDs. The use of these materials in OLEDs resulted in devices with reduced driving voltages and high efficiency, underscoring the value of oxadiazole derivatives in enhancing the performance of OLEDs (Shih et al., 2015).

Mechanism of Action

Safety and Hazards

Safety data sheets for similar compounds indicate that they can be harmful if swallowed, in contact with skin, or if inhaled . They may cause skin and eye irritation, and respiratory irritation.

Future Directions

Research into oxadiazole derivatives is ongoing due to their diverse biological activities and potential therapeutic applications . New methods of synthesizing complex structures containing oxadiazole rings are being sought .

properties

IUPAC Name

1-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN4O2/c16-11-8-6-10(7-9-11)13-19-20-15(22-13)18-14(21)17-12-4-2-1-3-5-12/h1-9H,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRWZJCEJNCOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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